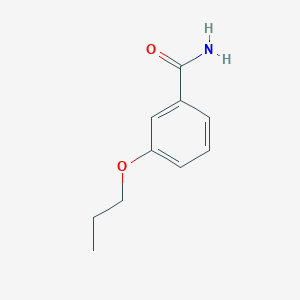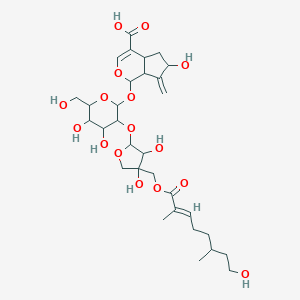![molecular formula C15H13BrN2OS B222423 N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B222423.png)
N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide, also known as BMTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMTB has been studied for its mechanism of action and physiological effects, as well as its advantages and limitations in laboratory experiments.
Mecanismo De Acción
N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide is believed to exert its effects through modulation of ion channels in the nervous system. Specifically, N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide has been shown to enhance the activity of voltage-gated calcium channels, which are important for neurotransmitter release and synaptic transmission. N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide has also been shown to inhibit the activity of acid-sensing ion channels, which are involved in pain sensation and other physiological processes.
Biochemical and Physiological Effects:
N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide has been shown to have a number of biochemical and physiological effects, including enhancement of synaptic transmission, improvement of memory function, inhibition of tumor growth, and induction of cell death in cancer cells. N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide has also been shown to reduce pain sensitivity in animal models, suggesting a potential role in the treatment of neuropathic pain and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide for laboratory experiments is its specificity for voltage-gated calcium channels and acid-sensing ion channels, which allows for targeted modulation of these channels without affecting other ion channels. However, N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide is relatively new and has not been extensively studied, which may limit its usefulness in certain experiments. Additionally, N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are a number of potential future directions for research on N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide. One area of interest is the development of N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide-based drugs for the treatment of neurological disorders, such as neuropathic pain and Alzheimer's disease. Another potential direction is the investigation of N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide's effects on other ion channels and physiological processes, which could lead to the discovery of new therapeutic targets. Finally, further research is needed to determine the safety and efficacy of N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide in humans, which could pave the way for clinical trials and eventual approval as a therapeutic agent.
Métodos De Síntesis
N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide can be synthesized through a multi-step process involving the reaction of 4-bromo-2-methylbenzenamine with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with benzoyl chloride to produce N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide.
Aplicaciones Científicas De Investigación
N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide has been shown to enhance synaptic transmission and improve memory function in animal models. In cancer research, N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide has been investigated for its potential as a therapeutic agent due to its ability to inhibit tumor growth and induce cell death in cancer cells. N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide has also been studied as a potential drug candidate for treating neuropathic pain and other neurological disorders.
Propiedades
Nombre del producto |
N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide |
|---|---|
Fórmula molecular |
C15H13BrN2OS |
Peso molecular |
349.2 g/mol |
Nombre IUPAC |
N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H13BrN2OS/c1-10-9-12(16)7-8-13(10)17-15(20)18-14(19)11-5-3-2-4-6-11/h2-9H,1H3,(H2,17,18,19,20) |
Clave InChI |
ORBLRWGVRQGYIU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=S)NC(=O)C2=CC=CC=C2 |
SMILES canónico |
CC1=C(C=CC(=C1)Br)NC(=S)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B222360.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B222361.png)
![3-[4-(Benzyloxy)phenoxy]pyrrolidine](/img/structure/B222371.png)
![2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)


![4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)

![4-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B222422.png)

![Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate](/img/structure/B222430.png)
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B222452.png)

